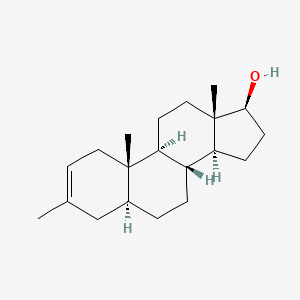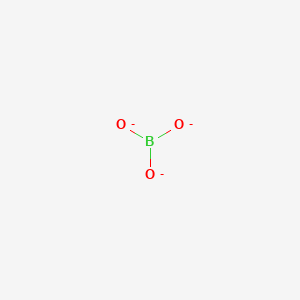
Borate
Overview
Description
Borate refers to a range of boron oxyanions, which are compounds containing boron and oxygen. These compounds include orthothis compound (BO3^3-), metathis compound (BO2^-), and tetrathis compound (B4O7^2-), among others . Borates are found in various minerals such as borax, boracite, ulexite, and colemanite . They also occur in seawater and plants, contributing to the absorption of low-frequency sound in seawater and being present in almost all fruits .
Preparation Methods
Borates can be synthesized through several methods. One common method involves the reaction of boric acid with alcohols to form borate esters. For example, boric acid reacts with methanol in the presence of a dehydrating agent like sulfuric acid to form trimethyl this compound . Industrially, borates are often produced from borax (sodium tetrathis compound) by acidification with carbon dioxide . Another method involves the preparation of this compound buffers, which can be made by dissolving boric acid, sodium chloride, and sodium tetrathis compound in water and adjusting the pH to the desired level .
Chemical Reactions Analysis
Borates undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, boric acid reacts with diols, polyols, or polysaccharides to form alkoxide complexes . In the presence of methanol and sulfuric acid, boric acid forms trimethyl borate, which burns with a green flame characteristic of boron compounds . Borates can also react with metal ions to form precipitates, such as the reaction of calcium ions with sodium tetrathis compound to form calcium this compound .
Scientific Research Applications
Borates have a wide range of scientific research applications. In chemistry, borate glasses are studied for their unique properties and structure, which differ from those of silicate glasses . These glasses are used in applications requiring low melting and softening temperatures, such as sealing and passivation of electronic instruments . In biology and medicine, boric acid exhibits antibacterial and antifungal activities, inhibiting biofilm formation and hyphal transformation of Candida albicans . Borates are also used in the industry as flame retardants, corrosion inhibitors, and in the production of glass and ceramics .
Mechanism of Action
The mechanism of action of borates varies depending on their application. In antifungal treatments, boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . Borates can also induce reactive oxygen species (ROS) generation in fungal spores, leading to the inhibition of spore germination . In industrial applications, borates act as flame retardants by forming a protective glassy layer on the surface of materials, preventing the spread of flames .
Comparison with Similar Compounds
Borates are similar to other boron compounds such as boric acid, boron nitride, and boron oxide. Boric acid, like borates, exhibits antibacterial and antifungal activities . Boron nitride is used as a solid lubricant and in coatings due to its high thermal stability and lubricating properties . Boron oxide is used in the production of borate glasses and reacts with hydroxides to form metathis compound ions . Compared to these compounds, borates are unique in their ability to form various anions and esters, making them versatile in different applications .
Properties
CAS No. |
14213-97-9 |
|---|---|
Molecular Formula |
BO3-3 |
Molecular Weight |
58.81 g/mol |
IUPAC Name |
borate |
InChI |
InChI=1S/BO3/c2-1(3)4/q-3 |
InChI Key |
BTBUEUYNUDRHOZ-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-] |
Canonical SMILES |
B([O-])([O-])[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

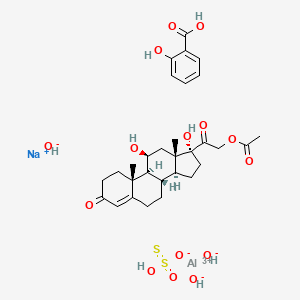

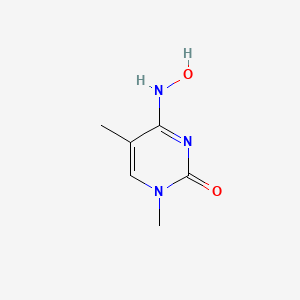

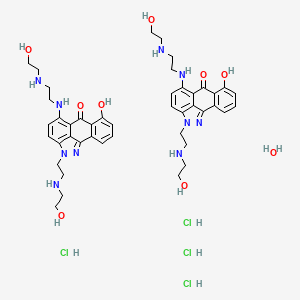



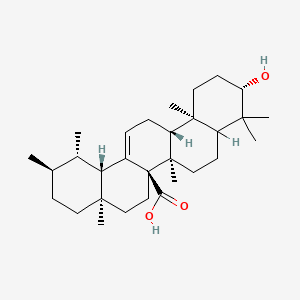
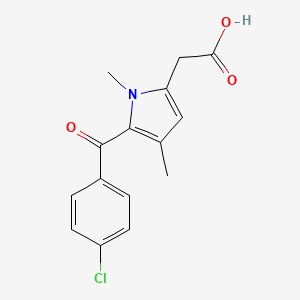
![9-acetyl-7-[4-amino-5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1201017.png)


